Adapalene

Catalog No.
S517203
CAS No.
106685-40-9
M.F
C28H28O3
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adapalene

CAS Number

106685-40-9

Product Name

Adapalene

IUPAC Name

6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid

Molecular Formula

C28H28O3

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)

InChI Key

LZCDAPDGXCYOEH-UHFFFAOYSA-N

SMILES

Array

solubility

4.01e-06 g/L

Synonyms

271, CD, 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoic acid, Adaferin, adapalene, CD 271, CD-271, CD271, Differin, Differine

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5

The exact mass of the compound Adapalene is 412.20384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (5 mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Adapalene is a synthetic, third-generation retinoid characterized by its rigid naphthoic acid backbone, which replaces the polyene structure found in first-generation retinoids like tretinoin. This structural modification confers high lipophilicity, exceptional photostability, and targeted receptor binding affinity. In procurement and formulation contexts, adapalene is primarily valued for its resistance to oxidation and its ability to selectively modulate retinoic acid receptors (RAR-β and RAR-γ) without engaging cytosolic retinoic acid-binding proteins (CRABP). These baseline properties make it a highly processable active pharmaceutical ingredient (API) for advanced topical dermatological formulations, especially those requiring co-formulation with strong oxidizing agents or extended shelf-life under ambient light conditions [1].

Substituting adapalene with generic first-generation retinoids like tretinoin or retinol introduces critical formulation and stability failures. Tretinoin possesses a highly conjugated polyene chain that is exceptionally vulnerable to photo-degradation and oxidative cleavage, precluding its co-formulation with standard antimicrobial oxidants like benzoyl peroxide (BPO). Furthermore, tretinoin exhibits broad, non-selective binding across all RAR subtypes (α, β, γ) and cytosolic proteins, leading to higher rates of retinoid dermatitis and off-target cellular toxicity. Adapalene’s rigid adamantyl and naphthoic acid structure eliminates these vulnerabilities, providing a chemically inert profile that survives aggressive formulation matrices and delivers precise, localized activity in the pilosebaceous unit due to its enhanced lipophilicity [1].

Photostability and Resistance to UV-Induced Degradation

First-generation retinoids are notoriously unstable under light exposure, complicating manufacturing and patient application. When exposed to simulated sunlight or fluorescent light, conventional tretinoin formulations experience severe degradation, losing 85–90% of the active compound. In contrast, adapalene's naphthoic acid backbone provides extraordinary photostability, maintaining near-complete structural integrity under identical UV and visible light exposure conditions [1].

Evidence DimensionActive ingredient degradation under simulated sunlight/UV
Target Compound DataAdapalene (Chemically stable, negligible degradation)
Comparator Or BaselineTretinoin (85–90% degradation in conventional gel)
Quantified Difference>85% higher retention of active compound under UV exposure
ConditionsSimulated sunlight and fluorescent light exposure for 8 hours

Enables daytime application and reduces the need for costly UV-blocking packaging during manufacturing and distribution.

Compatibility and Chemical Stability with Strong Oxidants

Co-formulating retinoids with antimicrobial oxidants like benzoyl peroxide (BPO) is highly desirable but typically impossible with first-generation retinoids, which rapidly oxidize. Adapalene demonstrates robust chemical stability in the presence of 2.5% BPO. Accelerated stability studies of adapalene/BPO gels at 40°C and 75% relative humidity for 6 months showed no significant degradation of the adapalene content, confirming its suitability for aggressive combination therapies [1].

Evidence DimensionAPI stability in the presence of Benzoyl Peroxide (BPO)
Target Compound DataAdapalene (Stable for 6 months at 40°C/75% RH with 2.5% BPO)
Comparator Or BaselineTretinoin (Rapidly oxidized and inactivated by BPO)
Quantified DifferenceComplete maintenance of API integrity vs. rapid inactivation
ConditionsAccelerated storage conditions (40°C / 75% RH) in combination gel

Allows formulators to create highly effective, multi-API combination products without premature API degradation.

Selective RAR-β and RAR-γ Binding Affinity

The broad-spectrum binding of tretinoin to RAR-α, RAR-β, and RAR-γ, as well as cytosolic retinoic acid-binding proteins (CRABP), frequently leads to off-target irritation. Adapalene, conversely, is engineered for high selectivity, binding almost exclusively to RAR-β and RAR-γ (predominant in the epidermis) while exhibiting low affinity for RAR-α and zero binding to CRABP. This targeted receptor profile achieves equivalent modulation of terminal differentiation with significantly reduced non-specific cellular toxicity [1].

Evidence DimensionRetinoic Acid Receptor (RAR) binding profile
Target Compound DataAdapalene (Selective for RAR-β and RAR-γ; no CRABP binding)
Comparator Or BaselineTretinoin (Binds RAR-α, RAR-β, RAR-γ, and CRABP)
Quantified DifferenceElimination of RAR-α and CRABP engagement
ConditionsIn vitro nuclear receptor binding assays

Crucial for selecting an API that minimizes retinoid dermatitis and maximizes targeted epidermal differentiation.

High Lipophilicity for Localized Pilosebaceous Delivery

A key procurement metric for topical APIs is the ability to localize in the target tissue without systemic exposure. Adapalene is highly lipophilic, allowing it to rapidly concentrate in the lipid-rich pilosebaceous unit (hair follicles and sebaceous glands). Pharmacokinetic studies of 0.3% adapalene applied topically show extremely low systemic absorption, with mean peak plasma concentrations (Cmax) of only 0.16 ± 0.08 ng/mL, ensuring the compound remains active at the site of application rather than entering systemic circulation [1].

Evidence DimensionSystemic absorption (Plasma Cmax) after topical application
Target Compound DataAdapalene (Cmax = 0.16 ± 0.08 ng/mL)
Comparator Or BaselineBaseline systemic retinoid absorption limits
Quantified DifferenceNear-zero systemic bioavailability (highly localized)
Conditions4 weeks of daily topical application of 0.3% gel

Ensures high local efficacy in follicular disorders while passing stringent safety and systemic toxicity thresholds.

Multi-API Formulation Development

Due to its proven resistance to oxidation, adapalene is a primary retinoid API for co-formulation with benzoyl peroxide or other oxidative antimicrobials, a scenario where tretinoin would fail [1].

Daytime-Stable Dermatological Products

Adapalene's exceptional photostability under UV and visible light makes it a highly suitable candidate for daytime-use retinoid creams and lotions, eliminating the strict nighttime-only application requirements of first-generation retinoids [2].

Targeted Epidermal Differentiation Models

In in vitro dermatological research, adapalene is utilized as a highly specific RAR-β and RAR-γ agonist to study terminal differentiation and keratinization without the confounding variables of RAR-α or CRABP activation[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

412.20384475 Da

Monoisotopic Mass

412.20384475 Da

Boiling Point

606.3

Heavy Atom Count

31

LogP

6.917
8.6

Appearance

Solid powder

Melting Point

300

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1L4806J2QF

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (11.11%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (11.11%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Adapalene is indicated for the topical treatment of acne vulgaris in patients aged 12 and over. It is also indicated for acne vulgaris in combination with [benzoyl peroxide] and in a triple combination therapy with benzoyl peroxide and [clindamycin].
FDA Label
Adapalene is a topical retinoid that is FDA-approved for treating acne vulgaris. Like other retinoids, adapalene has been used off-label for various skin conditions, including verrucae, molluscum contagiosum, Darier disease, Fox-Fordyce disease, Dowling-Degos disease, photoaging, pigmentary disorders such as melasma and post-inflammatory hyperpigmentation, actinic keratoses, and alopecia areata. Additionally, adapalene and adapalene analogs are investigated for potential anti-microbial, anti-cancer, and neuroprotective effects.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Dermatologic Agents

Pharmacology

Adapalene is anticomedogenic, preventing the formation of new comedones and inflammatory lesions, and also acts to reduce inflammation by modulating the innate immune response.[A193512] Like other retinoid compounds, adapalene is chemically stable but photosensitive; use with sunscreen is recommended. Minor skin irritations, including erythema, scaling, dryness, and stinging/burning, have been reported.[L12873]
Adapalene is a topical retinoid-like compound, chemically similar to vitamin A. Although the exact mechanism of action is unknown, adapalene binds to specific retinoic acid receptors in the nucleus, leading to specific gene expression. This agent stimulates skin growth through modulation of cellular differentiation, inflammatory processes and keratinization of follicular epithelial cells. Adapalene may increase dermal sensitivity to ultraviolet radiation. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AD - Retinoids for topical use in acne
D10AD03 - Adapalene

Mechanism of Action

Adapalene is used for the treatment/maintenance of mild-to-severe acne (acne vulgaris). Acne is a multifactorial condition, and evidence exists to support multiple mechanisms of action for adapalene. Adapalene binds to retinoic acid receptor (RAR)-beta and RAR-gamma; this complex subsequently binds to one of three retinoid X receptors (RXRs), which as a complex is capable of binding DNA to modulate transcriptional activity. Although the full extent of transcriptional modulation is not described, retinoid activation is generally known to affect cellular proliferation and differentiation, and adapalene has been shown to inhibit HeLa cell proliferation and human keratinocyte differentiation. These effects primarily account for adapalene's comedolytic and anticomedogenic properties. In addition, adapalene modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1). TLR-2 recognizes _Cutibacterium acnes_ (formerly _Propionibacterium acnes_), the bacterium primarily associated with acne. TLR-2 activation causes nuclear translocation of AP-1 and downstream pro-inflammatory gene regulation. Therefore, adapalene has a general anti-inflammatory effect, which reduces inflammation-mediated acne symptoms. When used with benzoyl peroxide, which possesses free radical-mediated bactericidal effects, the combination acts synergistically to reduced comedones and inflammatory lesions.

KEGG Target based Classification of Drugs

Nuclear receptors
Hepatocyte nuclear factor 4 like receptors
Retinoid X receptor (RXR)
NR2B3 (RXRG) [HSA:6258] [KO:K08526]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

106685-40-9

Absorption Distribution and Excretion

Adapalene is applied topically and absorbed through the skin. In one clinical study treating patients once per day with 2g of 0.3% gel applied to 2 mg/cm2 of skin, 15 patients had detectable blood plasma adapalene levels (0.1 ng/ml) resulting in a mean Cmax of 0.553 ± 0.466 ng/ml and a mean AUC of 8.37 ± 8.46 ng\*h/ml on day 10.
Adapalene is primarily excreted by the biliary route at about 30 ng/g of the topically applied amount. Approximately 75% of the drug remains unchanged.
Adapalene is rapidly cleared from blood plasma, typically undetectable after 72 hours following topical application.

Metabolism Metabolites

Extensive information regarding adapalene metabolism in humans is unavailable, although it is known to accumulate in the liver and GI-tract. In human, mouse, rat, rabbit, and dog cultured hepatocytes, metabolism appears to affect the methoxybenzene moiety but remains incompletely characterized. The major products of metabolism are glucuronides. Approximately 25% of the drug is metabolized; the rest is excreted as parent drug.
Metabolized mainly by O-demethylation, hydroxylation and conjugation, and excretion is primarily by the biliary route. Route of Elimination: Excretion appears to be primarily by the biliary route.

Wikipedia

Adapalene

Biological Half Life

In one clinical study, after ten days of treatment with 2g of 0.3% cream or gel, the terminal half-life was between 7 and 51 hours, with a mean of 17.2 ± 10.2.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Bhalekar M, Upadhaya P, Madgulkar A. Formulation and evaluation of Adapalene-loaded nanoparticulates for epidermal localization. Drug Deliv Transl Res. 2015 Oct 19. [Epub ahead of print] PubMed PMID: 26483036.
2: Shi XN, Li H, Yao H, Liu X, Li L, Leung KS, Kung HF, Lin MC. Adapalene inhibits the activity of cyclin-dependent kinase 2 in colorectal carcinoma. Mol Med Rep. 2015 Sep 10. doi: 10.3892/mmr.2015.4310. [Epub ahead of print] PubMed PMID: 26398439.
3: Chularojanamontri L, Tuchinda P, Kulthanan K, Varothai S, Winayanuwattikun W. A double-blinded, randomized, vehicle-controlled study to access skin tolerability and efficacy of an anti-inflammatory moisturizer in treatment of acne with 0.1% adapalene gel. J Dermatolog Treat. 2015 Sep 2:1-6. [Epub ahead of print] PubMed PMID: 26293170.
4: Modi PB, Shah NJ. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. Sci Pharm. 2014 Jun 20;82(4):799-813. doi: 10.3797/scipharm.1404-01. eCollection 2014 Dec. PubMed PMID: 26171325; PubMed Central PMCID: PMC4475806.
5: Kwon HH, Park SY, Yoon JY, Min S, Suh DH. Do tutorials on application method enhance adapalene-benzoyl peroxide combination gel tolerability in the treatment of acne? J Dermatol. 2015 Jun 20. doi: 10.1111/1346-8138.12979. [Epub ahead of print] PubMed PMID: 26096777.
6: Uehara A, Abe M, Shimizu A, Motegi SI, Amano H, Ishikawa O. Successful treatment of lichen spinulosus with topical adapalene. Eur J Dermatol. 2015 Jun 17. [Epub ahead of print] PubMed PMID: 26080857.
7: Gollnick HP, Friedrich M, Peschen M, Pettker R, Pier A, Streit V, Jöstingmeyer P, Porombka D, Rojo Pulido I, Jäckel A. Effect of adapalene 0.1%/benzoyl peroxide 2.5% topical gel on quality of life and treatment adherence during long-term application in patients with predominantly moderate acne with or without concomitant medication - additional results from the non-interventional cohort study ELANG. J Eur Acad Dermatol Venereol. 2015 Jun;29 Suppl 4:23-9. doi: 10.1111/jdv.13195. PubMed PMID: 26059731.
8: Gollnick HP, Friedrich M, Peschen M, Pettker R, Pier A, Streit V, Jöstingmeyer P, Porombka D, Rojo Pulido I, Jäckel A. Safety and efficacy of adapalene 0.1% / benzoyl peroxide 2.5% in the long-term treatment of predominantly moderate acne with or without concomitant medication - results from the non-interventional cohort study ELANG. J Eur Acad Dermatol Venereol. 2015 Jun;29 Suppl 4:15-22. doi: 10.1111/jdv.13194. PubMed PMID: 26059730.
9: Gollnick HP, Funke G, Kors C, Titzmann T, Jöstingmeyer P, Jäckel A. Efficacy of adapalene/benzoyl peroxide combination in moderate inflammatory acne and its impact on patient adherence. J Dtsch Dermatol Ges. 2015 Jun;13(6):557-65. doi: 10.1111/ddg.12613. English, German. PubMed PMID: 26018369.
10: Numata T, Jo R, Kobayashi Y, Tsuboi R, Okubo Y. Allergic contact dermatitis caused by adapalene. Contact Dermatitis. 2015 Sep;73(3):187-8. doi: 10.1111/cod.12410. Epub 2015 May 11. PubMed PMID: 25960068.

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